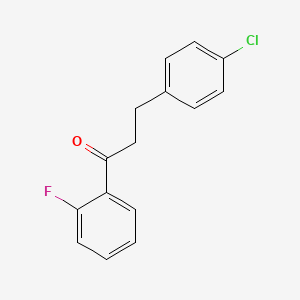

3-(4-Chlorophenyl)-2'-fluoropropiophenone

Overview

Description

3-(4-Chlorophenyl)-2'-fluoropropiophenone, also known as 4-chloro-2-fluorophenyl-3-propiophenone, is an organic compound with the chemical formula C9H7ClFNO. It is a colorless solid that is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a starting material in the synthesis of other compounds. It has a melting point of 105-110°C.

Scientific Research Applications

Structural and Molecular Analysis

Research on compounds structurally related to 3-(4-Chlorophenyl)-2'-fluoropropiophenone has focused on understanding their crystalline structures and molecular behaviors. For instance, studies have examined the crystallization of related halophenols under various conditions, revealing insights into hydrogen-bond formation and intermolecular interactions, which are crucial for designing materials with desired physical properties (Oswald et al., 2005). Another study highlighted the synthesis and analysis of compounds with similar halophenol components, providing valuable information on their molecular geometries and chemical reactivities, essential for applications in medicinal chemistry and materials science (Satheeshkumar et al., 2017).

Environmental and Chemical Transformation

Research on halophenols, including compounds similar to this compound, has also explored their environmental transformations and reactivity. Studies have investigated the sonochemical degradation of halophenols, providing insights into the mechanisms of pollutant breakdown, which is critical for environmental remediation technologies (Goskonda et al., 2002). Additionally, research on the reductive dechlorination of halogenated phenols by microbial consortia offers perspectives on bioremediation strategies, demonstrating the potential of biological systems to transform and degrade halophenol pollutants (Häggblom, 1998).

Advanced Materials and Synthesis

The synthesis and characterization of novel materials derived from halophenol precursors, akin to this compound, have been a significant area of research. For example, studies on the synthesis of fluorinated phthalazinone monomers and their polymers highlight the development of high-performance polymers with potential applications in engineering and optical materials (Xiao et al., 2003).

Mechanism of Action

- This interaction plays a crucial role in treating narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness, abnormal REM sleep manifestations, sleep paralysis, and hypnagogic hallucinations .

- It binds to the antagonist binding site of the H3 receptor, located within the transmembrane core, modulating histaminergic neuron signaling and neurotransmitter activity .

- Downstream effects include reduced sleepiness (as measured by the Epworth Sleepiness Scale) and improved sleep onset latency in patients with narcolepsy .

- Metabolism and Elimination : Specific metabolic pathways and elimination details are not provided in the available data .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Future Directions

The future research directions for this compound would depend on its potential applications. If it has pharmaceutical properties, future research could focus on improving its efficacy or reducing side effects. If it has industrial applications, research could focus on improving its synthesis process or finding new uses .

Biochemical Analysis

Biochemical Properties

3-(4-Chlorophenyl)-2’-fluoropropiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or induction of these enzymes, affecting the metabolic pathways they regulate . Additionally, 3-(4-Chlorophenyl)-2’-fluoropropiophenone may bind to specific receptors or transporters, modulating their activity and influencing cellular signaling pathways .

Cellular Effects

The effects of 3-(4-Chlorophenyl)-2’-fluoropropiophenone on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and inflammatory pathways . Furthermore, 3-(4-Chlorophenyl)-2’-fluoropropiophenone can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3-(4-Chlorophenyl)-2’-fluoropropiophenone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation . Additionally, 3-(4-Chlorophenyl)-2’-fluoropropiophenone can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

The temporal effects of 3-(4-Chlorophenyl)-2’-fluoropropiophenone in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits a relatively stable profile under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 3-(4-Chlorophenyl)-2’-fluoropropiophenone can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity . These long-term effects are crucial for understanding the potential therapeutic or toxicological implications of this compound.

Dosage Effects in Animal Models

The effects of 3-(4-Chlorophenyl)-2’-fluoropropiophenone vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, 3-(4-Chlorophenyl)-2’-fluoropropiophenone can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.

Metabolic Pathways

3-(4-Chlorophenyl)-2’-fluoropropiophenone is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation, reduction, and hydrolysis of the compound, leading to the formation of various metabolites. The metabolic pathways of 3-(4-Chlorophenyl)-2’-fluoropropiophenone can influence its pharmacokinetics and pharmacodynamics, affecting its overall biological activity . Additionally, the interaction with cofactors and other metabolic enzymes can modulate the metabolic flux and levels of specific metabolites .

Transport and Distribution

The transport and distribution of 3-(4-Chlorophenyl)-2’-fluoropropiophenone within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, 3-(4-Chlorophenyl)-2’-fluoropropiophenone can interact with binding proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can also affect its therapeutic or toxicological effects.

Subcellular Localization

The subcellular localization of 3-(4-Chlorophenyl)-2’-fluoropropiophenone is essential for understanding its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 3-(4-Chlorophenyl)-2’-fluoropropiophenone within these compartments can influence its interactions with biomolecules and its overall biological effects .

properties

IUPAC Name |

3-(4-chlorophenyl)-1-(2-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTSRCDTUUANEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644486 | |

| Record name | 3-(4-Chlorophenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898788-23-3 | |

| Record name | 3-(4-Chlorophenyl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343401.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)

![Ethyl 5-oxo-5-[2-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1343417.png)

![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)